![molecular formula C16H13FN2O4S B2677406 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide CAS No. 899757-32-5](/img/structure/B2677406.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide, commonly known as DIBO, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a synthetic compound that belongs to the class of isothiazolones and is used as a chemical tool to study biological processes.
Mechanism of Action
The mechanism of action of DIBO involves the inhibition of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme that plays a crucial role in the innate immune response by detecting the presence of foreign DNA in the cytoplasm of cells. DIBO binds to cGAS and inhibits its activity, which leads to a decrease in the production of cyclic GMP-AMP (cGAMP). cGAMP is a signaling molecule that activates the immune response by inducing the production of interferons and other cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIBO are primarily related to its inhibition of cGAS. By inhibiting cGAS, DIBO can modulate the immune response in various ways. DIBO has been shown to reduce the production of interferons and other cytokines in response to viral infection, which can be beneficial in certain contexts. DIBO has also been shown to reduce inflammation in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIBO in lab experiments is its specificity for cGAS. DIBO has been shown to selectively inhibit cGAS without affecting other enzymes in the cell. This specificity allows for the precise modulation of the immune response in various contexts. However, one of the limitations of using DIBO is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the study of DIBO. One of the main areas of research is the development of more potent and selective inhibitors of cGAS. This could lead to the development of new therapies for autoimmune diseases and other conditions where the immune response is dysregulated. Another area of research is the exploration of the role of cGAS in various biological processes, such as DNA damage repair and the regulation of gene expression. Finally, the use of DIBO as a chemical tool for studying protein-protein interactions could lead to new insights into the mechanisms of various biological processes.
Synthesis Methods
The synthesis of DIBO involves a multistep reaction sequence that starts with the reaction of 2-aminobenzo[d]isothiazole with phosgene to form 2-isothiocyanato benzo[d]isothiazole. This intermediate is then reacted with 4-fluoroaniline in the presence of triethylamine to form the desired product, DIBO. The overall yield of the synthesis process is around 30%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
DIBO has been used as a chemical tool in various scientific research applications. One of the primary applications of DIBO is in the field of cancer research. DIBO has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. DIBO has also been used to study the role of protein-protein interactions in various biological processes. DIBO can be used to selectively label proteins with a fluorescent tag, which allows for the visualization of protein-protein interactions in living cells.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNUFQHFMNJLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide |
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